molecular formula C9H9FN4 B13986989 Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]- CAS No. 78604-18-9

Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-

Cat. No.: B13986989
CAS No.: 78604-18-9
M. Wt: 192.19 g/mol
InChI Key: XDTFDUWIVGMUSH-UHFFFAOYSA-N
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Description

4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a hydrazinyl group and a fluoroethylimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile typically involves the reaction of 4-cyanophenylhydrazine hydrochloride with 2-fluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluoroethylimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Aminated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile involves its interaction with specific molecular targets. The fluoroethylimino group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their function. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate
  • 4-(2-(2-fluoroethylimino)hydrazinyl)benzenesulfonamide
  • 4-(2-(2-fluoroethylimino)hydrazinyl)benzamide

Uniqueness

4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

78604-18-9

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

4-[2-(2-fluoroethylimino)hydrazinyl]benzonitrile

InChI

InChI=1S/C9H9FN4/c10-5-6-12-14-13-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2,(H,12,13)

InChI Key

XDTFDUWIVGMUSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NN=NCCF

Origin of Product

United States

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